Oxolane-2-carbonyl chloride

Overview

Description

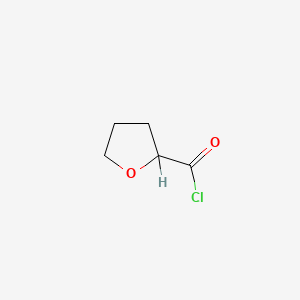

Oxolane-2-carbonyl chloride (CAS: 52449-98-6), also known as tetrahydrofuran-2-carbonyl chloride, is a cyclic acyl chloride with the molecular formula C₅H₇O₂Cl and a molecular weight of 134.56 g/mol . Structurally, it consists of a tetrahydrofuran (oxolane) ring fused to a reactive carbonyl chloride group. This compound is widely utilized in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic derivatives. Key applications include its role in antibiotic synthesis (e.g., referenced in Journal of Antibiotics, 1994) and as an intermediate in patented pharmaceutical processes . Its purity is typically reported as 96% in commercial specifications .

Preparation Methods

Reaction with Thionyl Chloride

Method Overview:

The most common method for synthesizing oxolane-2-carbonyl chloride involves the reaction of tetrahydrofuran-2-carboxylic acid with thionyl chloride.

Reaction Equation:

$$

\text{Tetrahydrofuran-2-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl}

$$

- Dissolve tetrahydrofuran-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane).

- Add thionyl chloride dropwise while stirring at room temperature.

- Heat the reaction mixture to reflux for several hours.

- After completion, remove excess thionyl chloride under reduced pressure.

- Purify the product by distillation or recrystallization.

Yield and Purity:

This method typically yields this compound in high purity, often exceeding 90% based on analytical techniques such as NMR and GC-MS.

Reaction with Phosphorus Pentachloride

Method Overview:

Another effective method for synthesizing this compound is the reaction of tetrahydrofuran-2-carboxylic acid with phosphorus pentachloride.

Reaction Equation:

$$

\text{Tetrahydrofuran-2-carboxylic acid} + \text{Phosphorus pentachloride} \rightarrow \text{this compound} + \text{POCl}_3 + \text{HCl}

$$

- Mix tetrahydrofuran-2-carboxylic acid with phosphorus pentachloride in a dry solvent such as chloroform.

- Stir the mixture at ambient temperature until the reaction is complete.

- Quench the reaction by adding water cautiously.

- Extract the organic layer and wash it with brine.

- Dry over anhydrous magnesium sulfate and evaporate the solvent to obtain the product.

Yield and Purity:

This method also provides high yields, typically around 85% to 95%, depending on reaction conditions and purification methods employed.

Alternative Methods

Other less common methods include:

- Using Oxalyl Chloride: In some cases, oxalyl chloride can be used in place of thionyl chloride or phosphorus pentachloride to achieve similar results, although this method may require more stringent conditions due to the reactivity of oxalyl chloride.

The following table summarizes the key aspects of each preparation method for this compound:

| Method | Reagents | Yield (%) | Conditions | Purification Method |

|---|---|---|---|---|

| Thionyl Chloride | Tetrahydrofuran-2-carboxylic acid | >90 | Reflux | Distillation/Recrystallization |

| Phosphorus Pentachloride | Tetrahydrofuran-2-carboxylic acid | 85-95 | Ambient temperature | Extraction/Drying |

| Oxalyl Chloride | Tetrahydrofuran-2-carboxylic acid | Variable | Varies | Varies |

Research indicates that this compound is a versatile intermediate in organic synthesis, particularly useful for forming esters, amides, and other derivatives crucial for pharmaceutical applications. Its reactivity allows it to participate in various carbonylation reactions, expanding its utility in synthesizing complex molecules.

Chemical Reactions Analysis

Types of Reactions

Oxolane-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofuran-2-carboxylic acid and hydrochloric acid.

Reduction: It can be reduced to tetrahydrofuran-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH4).

Hydrolysis Conditions: Water or aqueous solutions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Tetrahydrofuran-2-carboxylic acid: Formed by hydrolysis.

Tetrahydrofuran-2-methanol: Formed by reduction.

Scientific Research Applications

Chemical Properties and Structure

Oxolane-2-carbonyl chloride has the molecular formula and features a carbonyl group adjacent to an oxolane ring. Its structure allows for unique reactivity patterns that are beneficial in synthetic chemistry. The compound is typically a colorless to pale yellow liquid that is sensitive to moisture, hydrolyzing in the presence of water to form ethylene glycol and formaldehyde.

Applications in Organic Synthesis

This compound serves primarily as an intermediate in organic synthesis. Its applications include:

- Pharmaceuticals : The compound is utilized in the synthesis of various drug candidates due to its reactive carbonyl group, which allows for further modifications that can enhance biological activity. For example, derivatives of oxolane have shown potential antimicrobial and antifungal properties.

- Agrochemicals : It is also used in the development of agrochemicals, where its reactivity can be harnessed to create effective pesticides and herbicides.

- Material Science : In polymer chemistry, this compound can be employed as a building block for creating novel materials with specific properties.

Pharmaceutical Development

Recent studies have highlighted the role of oxolane derivatives in drug discovery campaigns. For instance, the introduction of oxetane motifs (structurally related to oxolane) has been shown to improve pharmacokinetic properties such as solubility and metabolic stability in drug candidates .

A notable example includes the development of fenebrutinib, where an oxetane was incorporated to enhance potency without adversely affecting other physicochemical properties . This demonstrates how compounds like this compound can contribute significantly to the optimization of therapeutic agents.

Agrochemical Innovations

In agrochemical research, oxolane derivatives have been explored for their potential as active ingredients in pest control formulations. The ability to modify the carbonyl group allows chemists to tailor these compounds for specific targets within pest populations, enhancing efficacy while minimizing environmental impact.

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The compound can also undergo hydrolysis and reduction reactions, further expanding its range of applications.

Comparison with Similar Compounds

Oxolane-2-carbonyl chloride belongs to the broader class of acyl chlorides. Below is a detailed comparison with structurally or functionally related compounds, supported by research data and safety guidelines.

Structural and Functional Analogues

Physical Properties

- Solubility : Both compounds are expected to hydrolyze in water, but this compound may exhibit better solubility in polar aprotic solvents (e.g., THF or DMF) due to its oxolane ring .

Research Findings and Data Gaps

- Synthetic Utility : this compound’s use in a 2010 patent (US2010/256370) highlights its role in synthesizing kinase inhibitors, underscoring its pharmaceutical relevance .

- Data Gaps: Limited comparative studies on the hydrolysis rates or thermal stability of this compound versus linear acyl chlorides. Further research is needed to quantify steric effects from the tetrahydrofuran ring.

Biological Activity

Oxolane-2-carbonyl chloride, also known as 2-Oxolanecarbonyl chloride, is a chemical compound with the molecular formula CHClO. It is a derivative of oxolane (tetrahydrofuran) and is primarily used in organic synthesis, particularly in the preparation of various bioactive compounds. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in drug development.

This compound possesses unique structural features that contribute to its reactivity and biological activity. The presence of the carbonyl group enhances its electrophilic character, making it a suitable candidate for nucleophilic attack by various biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxolane derivatives. For instance, research involving various synthesized oxolane ammonium salts demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most notable results were seen with derivatives containing longer alkyl chains, which exhibited enhanced activity against strains such as Escherichia coli and Pseudomonas aeruginosa .

| Compound | Structure | Antimicrobial Activity |

|---|---|---|

| This compound | CHClO | Inhibitory effects on E. coli and P. aeruginosa |

| Muscarine-type derivatives | Varied | Significant against Staphylococcus aureus and Candida spp. |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound showed moderate cytotoxic effects against breast (MCF-7) and prostate (PC-3) cancer cell lines, with IC values indicating potential for further development as an anticancer agent .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 86 |

| PC-3 | 75 |

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that its reactivity may lead to the modification of cellular components, potentially disrupting essential biochemical pathways involved in cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized oxolane derivatives against a panel of bacterial strains. Results indicated that modifications to the oxolane ring structure significantly influenced the antimicrobial potency, with certain derivatives outperforming standard antibiotics .

- Cytotoxicity Profile : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity, sparing normal cells while effectively inhibiting cancer cell growth .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing oxolane-2-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves the reaction of oxolane-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂) under anhydrous conditions. Optimization requires systematic variation of parameters:

- Temperature : Elevated temperatures (40–60°C) enhance reaction rates but may increase side reactions.

- Solvent : Use inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates.

- Catalysts : Catalytic dimethylformamide (DMF) can accelerate acyl chloride formation.

- Monitoring : Track progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for carbonyl chloride peak (~1800 cm⁻¹).

Ensure reagent purity and document manufacturer details (e.g., SOCl₂ from Merck, product #XXXXXX) to ensure reproducibility .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : This compound is moisture-sensitive and releases toxic gases (HCl, CO) upon hydrolysis. Key precautions include:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C, away from water or alcohols.

- Spill Management : Neutralize with dry soda ash or calcium carbonate; avoid water-based cleanup .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies ring protons (δ 1.5–4.5 ppm) and carbonyl carbons (δ ~170 ppm).

- FTIR : Confirm C=O (1800–1820 cm⁻¹) and C-O (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 136.5).

Cross-reference data with computational simulations (e.g., Gaussian) to resolve ambiguities .

Q. How should researchers design a literature review strategy for this compound?

- Methodological Answer :

- Databases : Prioritize PubMed, SciFinder, and Reaxys using keywords like “this compound” and “tetrahydrofuran-2-carbonyl chloride.”

- Filters : Exclude non-peer-reviewed sources (e.g., patents, preprints) unless critical for historical context.

- Taxonomy : Classify studies by reactivity, applications (e.g., peptide coupling), and hazards.

Use the EPA’s literature categorization framework to prioritize peer-reviewed, English-language studies .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, trace moisture, or catalytic impurities. To address this:

- Control Experiments : Replicate studies under strictly anhydrous conditions.

- Analytical Triangulation : Combine HPLC, NMR, and kinetic studies to identify side products.

- Statistical Analysis : Apply ANOVA to compare datasets and isolate variables causing divergence .

Q. What reaction mechanisms explain the stereoselectivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer : The tetrahydrofuran ring imposes steric hindrance, favoring nucleophilic attack from the less hindered face. Computational modeling (DFT or MD simulations) can map transition states and predict regioselectivity. Experimental validation via X-ray crystallography of intermediates is recommended .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include:

Q. What advanced computational methods are suitable for predicting this compound’s reactivity in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.

- Density Functional Theory (DFT) : Calculate activation energies for proposed mechanisms.

- Machine Learning (ML) : Train models on existing acyl chloride reactivity datasets to forecast outcomes.

Validate predictions with microreactor-scale experiments to minimize reagent waste .

Q. How can researchers mitigate competing side reactions when using this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with TMS or Boc groups.

- Sequential Addition : Introduce nucleophiles in a staggered manner to control reaction order.

- In Situ Quenching : Use scavengers (e.g., molecular sieves) to trap released HCl.

Document all steps with precise stoichiometry and reaction times to enable reproducibility .

Q. What are the ethical and methodological considerations when designing toxicity studies for this compound?

- Methodological Answer :

- In Vitro Models : Use human cell lines (e.g., HepG2) to assess acute toxicity (IC₅₀).

- Ecotoxicology : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays).

- Data Transparency : Publish negative results to avoid publication bias.

Ensure compliance with institutional review boards (IRBs) and the CC-BY-SA 3.0 license for open-access data sharing .

Properties

IUPAC Name |

oxolane-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCFNCQPOANJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293268 | |

| Record name | Tetrahydro-2-furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52449-98-6 | |

| Record name | Tetrahydro-2-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52449-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofuran-2-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-2-furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrahydrofuran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.